molecular formula C19H17NO7 B1678009 Nedocromil CAS No. 69049-73-6

Nedocromil

Cat. No.: B1678009
CAS No.: 69049-73-6
M. Wt: 371.3 g/mol
InChI Key: RQTOOFIXOKYGAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nedocromil primarily targets a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . These cells play a crucial role in the inflammatory response that characterizes conditions like asthma.

Mode of Action

This compound interacts with its targets by inhibiting their activation and the subsequent release of inflammatory mediators . These mediators include histamine, prostaglandin D2, and leukotrienes c4, which are released from different types of cells in the lumen and mucosa of the bronchial tree . The inhibition of these mediators may be due partly to the suppression of axon reflexes and the release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin gene-related peptides .

Biochemical Pathways

The affected biochemical pathways involve the metabolism of arachidonic acid through the lipoxygenase and cyclo-oxygenase pathways . These pathways lead to the production of inflammatory mediators, which are inhibited by this compound .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that contribute to its safety profile. It is not metabolized and has an elimination half-life of approximately 3.3 hours . Importantly, only 5% to 10% of an inhaled dose is absorbed, primarily from the respiratory tract

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of allergen-induced early and late asthmatic reactions and bronchial hyperresponsiveness . By inhibiting the release of inflammatory mediators, this compound reduces inflammation and the associated symptoms of asthma.

Action Environment

Environmental factors can influence the action of this compound. For instance, exposure to allergens can trigger the release of inflammatory mediators that this compound works to inhibit . Additionally, the efficacy of this compound may be influenced by the presence of other medications, the patient’s health status, and genetic factors.

Biochemical Analysis

Biochemical Properties

Nedocromil plays a significant role in biochemical reactions by inhibiting the activation and mediator release from inflammatory cells. It interacts with enzymes and proteins involved in the inflammatory response, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . The nature of these interactions involves the inhibition of the release of histamine, prostaglandin D2, and leukotrienes from these cells .

Cellular Effects

This compound affects various types of cells and cellular processes by stabilizing mast cells and preventing their degranulation . This action reduces the release of histamine and other inflammatory mediators, thereby decreasing inflammation and bronchoconstriction in asthma . This compound also influences cell signaling pathways by inhibiting the influx of calcium ions into mast cells, which is crucial for the exocytosis of inflammatory mediators .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific receptors on the surface of mast cells, thereby inhibiting the activation of these cells and the subsequent release of inflammatory mediators . This inhibition is partly due to the prevention of calcium ion influx, which is necessary for the degranulation process . Additionally, this compound may inhibit the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy in inhibiting inflammatory responses over extended periods . Long-term studies have shown that this compound can prevent the development of bronchial hyperresponsiveness and reduce the late asthmatic response when administered before or after allergen exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits inflammatory responses without significant adverse effects . At high doses, some short-lived effects on the cardiovascular system, such as transient hypotension in dogs and transient hypertension in rabbits and guinea pigs, have been observed . These effects are generally mild and reversible.

Metabolic Pathways

This compound is not metabolized in humans or animals and is excreted unchanged . It interacts with enzymes involved in the metabolism of arachidonic acid, inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes through the lipoxygenase and cyclo-oxygenase pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the respiratory tract when inhaled . It binds modestly to plasma proteins and is confined to the extravascular space . The compound does not penetrate the central nervous system, the placental barrier, or milk .

Subcellular Localization

This compound is localized primarily in the lumen and mucosa of the bronchial tree, where it exerts its anti-inflammatory effects . It does not undergo significant post-translational modifications or targeting to specific subcellular compartments .

Preparation Methods

The preparation of Nedocromil sodium involves several synthetic routes and reaction conditions. One method starts with m-anisidine, which undergoes a condensation reaction to generate an intermediate compound. This intermediate is then subjected to Friedel-Crafts acylation, demethylation, and a second Friedel-Crafts acylation to obtain a diacetyl compound. This compound undergoes substitution, ether formation, rearrangement, reduction, ring formation, hydrolysis, and salt formation to yield this compound sodium . Industrial production methods focus on optimizing yield and purity, often involving similar steps but with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Nedocromil undergoes various chemical reactions, including:

Scientific Research Applications

Nedocromil has a wide range of scientific research applications:

Properties

IUPAC Name

9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTOOFIXOKYGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101626-68-0 (calcium salt (1:1)), 69049-74-7 (di-hydrochloride salt)
Record name Nedocromil [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7023356
Record name Nedocromil
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Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.59e-02 g/L
Record name Nedocromil
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Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nedocromil has been shown to inhibit the in vitro activation of, and mediator release from, a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. Nedocromil inhibits activation and release of inflammatory mediators such as histamine, prostaglandin D2 and leukotrienes c4 from different types of cells in the lumen and mucosa of the bronchial tree. These mediators are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways. The mechanism of action of nedocromil may be due partly to inhibition of axon reflexes and release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin-geneñrelated peptides. The result is inhibition of bradykinin-induced bronchoconstriction. Nedocromil does not posess any bronchodilator, antihistamine, or corticosteroid activity.
Record name Nedocromil
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CAS No.

69049-73-6
Record name Nedocromil
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Record name Nedocromil [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nedocromil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00716
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Record name Nedocromil
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Record name NEDOCROMIL
Source FDA Global Substance Registration System (GSRS)
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Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 °C
Record name Nedocromil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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